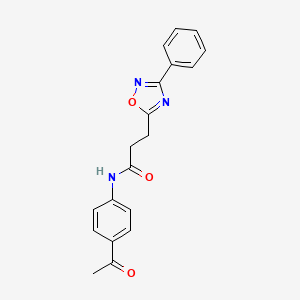
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has shown high selectivity for BTK and minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models of CLL and MCL, this compound has demonstrated significant anti-tumor activity and prolonged survival. This compound has also shown efficacy in models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages as a research tool, including its high selectivity for BTK, irreversible binding, and demonstrated efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, this compound has some limitations, including its poor solubility and potential for off-target effects at high concentrations. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is the development of combination therapies using this compound and other targeted agents, such as venetoclax or lenalidomide, to improve efficacy and overcome resistance. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses. Finally, further research is needed to better understand the safety and efficacy of this compound in humans, and clinical trials are currently underway to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 4-bromo-N-(m-tolyl)butanamide to form the desired product. The synthesis has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that this compound selectively inhibits BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. This compound has also shown synergy with other targeted therapies and chemotherapy agents.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-22-16)14-7-4-10-23-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYFBSJLVWJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

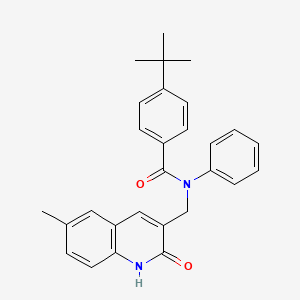
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
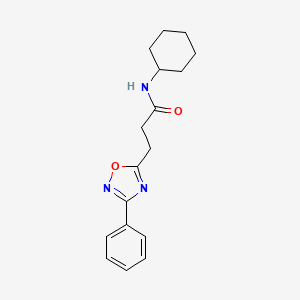
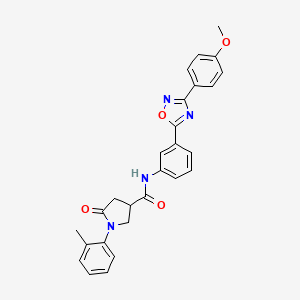
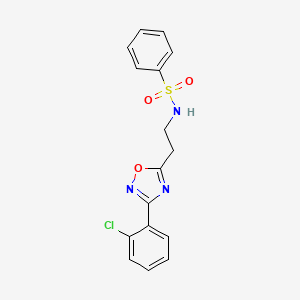
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

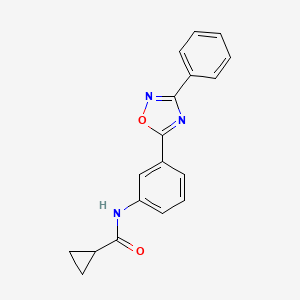
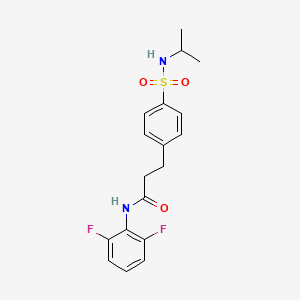
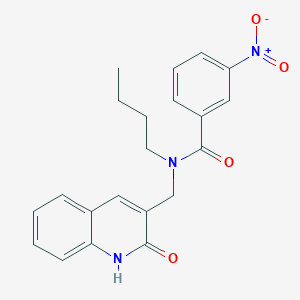
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)

